molecular formula C12H9ClN2O2 B1293857 N-(4-Chlorophenyl)-2-nitroaniline CAS No. 23008-56-2

N-(4-Chlorophenyl)-2-nitroaniline

Cat. No. B1293857
CAS RN: 23008-56-2
M. Wt: 248.66 g/mol
InChI Key: RCLKXSIRDRWUGX-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-nitroaniline is a chemical compound that is part of a broader class of nitroaniline derivatives. These compounds are characterized by the presence of a nitro group (-NO2) and an aniline moiety (phenylamine), which can be further substituted with various groups such as chlorine atoms. The presence of these substituents can significantly alter the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields, including material science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of N-(4-Chlorophenyl)-2-nitroaniline and related compounds involves multiple steps, including oxidation, etherification, reduction, alkylation, and further oxidation processes. For instance, the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, a related compound, starts from 2,5-dichloronitrobenzene and proceeds through these steps to achieve a total yield of 75% . The synthesis of N-alkyl-N-cyclopropylanilines, which can be considered as mechanistic probes, involves the reaction with nitrous acid to produce corresponding N-alkyl-N-nitrosoaniline derivatives . These synthetic routes are typically characterized by their convenience and feasibility, as well as the ability to characterize the final products using spectroscopic methods such as IR and NMR .

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives, including those substituted with chlorine, can be complex due to the potential interactions between different functional groups. For example, in the case of 2,6-dichloro-4-nitroaniline, the crystal structure analysis reveals that the amino and nitro groups are rotated out of the aromatic plane, which can be interpreted in terms of resonance structures and differences in hybridization . These structural details are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

The chemical reactivity of N-(4-Chlorophenyl)-2-nitroaniline derivatives can be quite diverse. For example, N-cyclopropyl-N-alkylanilines react with nitrous acid to produce N-alkyl-N-nitrosoaniline by cleavage of the cyclopropyl group . N-Chloro-o-nitroanilines can undergo rearrangement under acid catalysis to C-chlorinated 2-nitroanilines or cyclize to benzofuroxan under alkaline conditions . These reactions are indicative of the complex behavior of nitroaniline derivatives under different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Chlorophenyl)-2-nitroaniline derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro and chloro substituents can affect properties like solubility, melting point, and reactivity. For instance, the infrared N-H stretching frequencies of N-chloro-2-nitroanilines are affected by the interaction between the N-H bond and chlorine lone pairs, as well as intramolecular hydrogen bonding and conformation . These properties are essential for the practical application and handling of these compounds.

Scientific Research Applications

Summary of the Application

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are structurally similar to N-(4-Chlorophenyl)-2-nitroaniline, have been synthesized and studied for their antimicrobial and anticancer activities .

Methods of Application or Experimental Procedures

The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Acylation of Amines

Summary of the Application

N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, which are structurally similar to N-(4-Chlorophenyl)-2-nitroaniline, have been synthesized and developed as chemoselective N-acylation reagents .

Methods of Application or Experimental Procedures

These reagents were synthesized in one pot from 4-chloroaniline under solvent-free conditions. They were used for selective protection of primary amines in the presence of secondary amines, acylation of aliphatic amines in the presence of aryl amines, and monofunctionalization of primary-secondary diamines .

Results or Outcomes

The acylation reactions were carried out in water as a green solvent. High stability and easy preparation of these acylating reagents are other advantages of this method .

properties

IUPAC Name

N-(4-chlorophenyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLKXSIRDRWUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177564
Record name N-(4-Chlorophenyl)-2-nitroaniline
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Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-2-nitroaniline

CAS RN

23008-56-2
Record name N-(4-Chlorophenyl)-2-nitrobenzenamine
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Record name N-(4-Chlorophenyl)-2-nitroaniline
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Record name N-(4-Chlorophenyl)-2-nitroaniline
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Record name N-(4-chlorophenyl)-2-nitroaniline
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Record name N-(4-Chlorophenyl)-2-nitroaniline
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Synthesis routes and methods I

Procedure details

A mixture of 2-fluoro-nitrobenzene (33.7 g), 4-chloroaniline (61.0 g) and anhydrous potassium fluoride (13.9 g) was stirred at 180° C. for 10 h. After being cooled to rt, 3 M HCl was added and the mixture was stirred at 100° C. for 30 min. Then cooled to rt, filtered by suction, washed with water to give a brown solid. The solid was dissolved in CH2Cl2 and filtered through a thin pad of silica gel, washed with CH2Cl2. The filtrate was concentrated to dryness, and the residue was recrystallized with 95% ethanol to give 57.0 g of orange solid.
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
61 g
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reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
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Synthesis routes and methods II

Procedure details

A mixture of 2-fluoronitrobenzene (3.5 g, 24.8 mmol), 4-chlorobenzenamine (3.05 g, 24.0 mmol), K2CO3 (3.45 g, 25.0 mmol) and KF (1.5 g, 25.8 mmol) was heated at 220° C. for 28 min under microwave condition. The solid was dissolved in DCM (150 mL), washed with water (50 mL×3), dried over Na2SO4. The solvent was evaporated in vacuo, and then the mixture was purified by Combi-flash (PE:EA=20:1) to give N-(4-chlorophenyl)-2-nitrobenzenamine (3.2 g, 52%) as a scarlet solid. 1H NMR (300 MHz, CD3OD): δ 6.82-6.87 (m, 1H), 7.27-7.31 (m, 2H), 7.41-7.45 (m, 3H), 7.70-7.73 (m, 1H), 8.15-8.18 (m, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
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3.05 g
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reactant
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Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
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Quantity
150 mL
Type
solvent
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Synthesis routes and methods III

Procedure details

2-Fluoronitrobenzene (3.0 g) and 4-chloroaniline (2.5 g) were dissolved in pyridine (30 ml) and stirred at 80° C. for 18 hours. The resultant solution was allowed to cool, and thereafter, water (100 ml) was added thereto and the mixture was extracted with ethyl acetate (50 ml×3). The organic layer was washed with water and saturated brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure and the residue was re-crystallized from ethyl acetate-hexane, to thereby yield the target compound (2.5 g) as pale-brown crystals.
Quantity
3 g
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reactant
Reaction Step One
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2.5 g
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30 mL
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resultant solution
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
CS Zhong, JL Cui, SY Yu, X Wang, N Wang - Tetrahedron Letters, 2020 - Elsevier
A new effective approach for synthesizing diverse N-substituted-benzene-1,2-diamines is reported. The treatment of N-substituted-2-nitroanilines with thiourea dioxide in the presence …
Number of citations: 4 www.sciencedirect.com
P Loos, H Alex, J Hassfeld, K Lovis… - … Process Research & …, 2016 - ACS Publications
The selective hydrogenation of functionalized nitroaromatics poses a major challenge from both academic as well as industrial viewpoints. As part of the CHEM21 initiative ( www.…
Number of citations: 55 pubs.acs.org
Z Wróbel, C Gulko, K Plichta, A Kwast - Tetrahedron, 2016 - Elsevier
A method for the synthesis of differently substituted 2-nitrodiarylamines via nucleophilic substitution of hydrogen in nitroarenes is described. In the two-step procedure, the first step omits …
Number of citations: 5 www.sciencedirect.com
J Liu, D Yang, X Yang, M Nie, G Wu, Z Wang… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety were synthesized and evaluated for their c-Met kinase inhibitory activity and …
Number of citations: 28 www.sciencedirect.com
P Kirsch, A Schönleben‐Janas, RH Schirmer - Liebigs Annalen, 1995 - Wiley Online Library
Isoalloxazine derivatives such as 1a‐d are promising anti‐malarial agents which act as inhibitors of the antioxidant enzyme glutathione reductase and possibly of other proteins. The …
DR RATHORE - 2017 - dspace.dtu.ac.in
Flavoenzymes are colourful oxidoreductases occurring widely in living systems. The flavin cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) are involved in …
Number of citations: 2 www.dspace.dtu.ac.in
A Barteselli - 2015 - air.unimi.it
Malaria and leishmaniasis are potentially lethal protozoan diseases affecting a huge number of people worldwide, especially in underdeveloped countries. The alarming spread of drug …
Number of citations: 4 air.unimi.it
B Liu, K Liu, Y Lu, D Zhang, T Yang, X Li, C Ma… - Molecules, 2012 - mdpi.com
Clofazimine, a member of the riminophenazine class of drugs, is the cornerstone agent for the treatment of leprosy. This agent is currently being studied in clinical trials for the treatment …
Number of citations: 34 www.mdpi.com
T Dimitrov, AA Moschopoulou, L Seidel… - Journal of Medicinal …, 2023 - ACS Publications
The ATM kinase is a promising target in cancer treatment as an important regulator of the cellular response to DNA double-strand breaks. In this work, we present a new class of specific …
Number of citations: 1 pubs.acs.org
N Zhang, N Zhang, J Zhang, M Zhou… - The Journal of The …, 2022 - Taylor & Francis
Wool, mainly composed of keratin, is a relatively high-grade textile material. Its inherent disadvantage such as high shrinkage and poor dyeability caused by the complex scale structure …
Number of citations: 5 www.tandfonline.com

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